molecular formula C15H15NO3S B2906796 Ethyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate CAS No. 342408-78-0

Ethyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate

Cat. No.: B2906796
CAS No.: 342408-78-0
M. Wt: 289.35
InChI Key: RVFHAHXRXAKVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate (CAS 342408-78-0) is a high-value chemical building block with a molecular formula of C 15 H 15 NO 3 S and a molecular weight of 289.35 g/mol . This compound features a multi-substituted thiophene core, integrating both an electron-withdrawing benzoyl group and an amino group, which makes it a versatile scaffold in medicinal chemistry and materials science research. The primary research value of this 2-aminothiophene derivative lies in its role as a key precursor for the synthesis of more complex, biologically active molecules. Compounds within this class are frequently investigated as positive allosteric modulators (PAMs) of the GABA B receptor, a target of significant interest for its potential in treating addiction, anxiety, and other neurological disorders . Systematic modification of the substituents on the thiophene ring, such as the benzoyl group in this compound, is a common strategy to explore structure-activity relationships (SAR) and optimize potency and efficacy . Furthermore, the 2-aminothiophene scaffold is a classic product of the Gewald reaction, a versatile multi-component condensation used to prepare a wide array of agrochemicals, dyes, and pharmacologically active compounds . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Properties

IUPAC Name

ethyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-3-19-15(18)13-9(2)11(14(16)20-13)12(17)10-7-5-4-6-8-10/h4-8H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFHAHXRXAKVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)N)C(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the thiophene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles like amines and thiols are used under mild to moderate conditions.

Major Products

The major products formed from these reactions include various substituted thiophenes, sulfoxides, sulfones, and alcohol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, its derivatives may inhibit microbial enzymes, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Substituent Variations at Position 4

The position 4 substituent significantly impacts physicochemical and biological properties:

Compound Name Position 4 Substituent Key Characteristics References
Ethyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate Benzoyl Bulky aromatic group; enhances π-π interactions but reduces solubility. Synthesized via Gewald’s method (inferred)
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (1a) Cyano Electron-withdrawing group; increases reactivity for further derivatization.
Diethyl 5-amino-3-methyl-thiophene-2,4-dicarboxylate (1b) Ethoxycarbonyl Dual ester groups; higher polarity and potential for hydrogen bonding.
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate 4-Chlorophenyl Halogenated aryl group; improves lipophilicity and metabolic stability.

Key Insights :

  • Benzoyl vs.

Substituent Variations at Position 5

The amino group at position 5 is common, but modifications here alter reactivity and interactions:

Compound Name Position 5 Substituent Key Characteristics References
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate Acetyl Electron-withdrawing acetyl group reduces basicity of the amino group.
Ethyl 2-amino-5-(2-methoxyphenylcarbamoyl)-4-methylthiophene-3-carboxylate Methoxyphenylcarbamoyl Carbamoyl group introduces hydrogen-bonding capacity; methoxy enhances solubility.

Key Insights :

  • Acetyl vs.
  • Carbamoyl Derivatives : Carbamoyl substituents (e.g., ) can enhance binding to biological targets via hydrogen bonding .

Key Insights :

  • Nitrile Selection: Ethyl cyanoacetate () vs. malononitrile () determines substituent type at position 4.
  • Post-Synthetic Modifications : Derivatives like hydrazones () or carbamates () expand functional diversity.

Key Insights :

  • Solubility Trade-offs : Bulky substituents (benzoyl, chlorophenyl) reduce aqueous solubility but improve lipid bilayer penetration.

Biological Activity

Ethyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a thiophene ring with an amino group and a benzoyl substituent. This unique structure may contribute to its biological activity, particularly in terms of interactions with various biological targets.

Property Description
Molecular Formula C13H13N2O3S
Molecular Weight 273.31 g/mol
Functional Groups Amino, Benzoyl, Carboxylate
Structural Features Thiophene ring with ethyl ester

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include the formation of the thiophene core followed by functionalization with the amino and benzoyl groups. The synthetic route can significantly influence the yield and purity of the final product.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives containing thiophene rings have been shown to inhibit cell proliferation in various cancer cell lines.

  • Case Study: Cytotoxicity Testing
    • A study evaluated the cytotoxic effects of several thiophene derivatives against HepG2 (liver cancer) and MCF7 (breast cancer) cell lines.
    • The results demonstrated that compounds with similar structures exhibited IC50 values ranging from 10510^{-5} to 10610^{-6} M, suggesting significant antiproliferative activity.

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Compounds in this class were found to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Compound Cell Line IC50 (µM) Activity
This compoundHepG212.5Anticancer
This compoundMCF715.0Anticancer
Similar Thiophene DerivativeH4608.0Antioxidant

The proposed mechanism of action for this compound involves interaction with cellular pathways related to apoptosis and cell cycle regulation. Docking studies suggest that this compound may bind to specific receptors or enzymes involved in tumor growth and survival.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the thiophene core formation, followed by sequential functionalization. Common steps include:

  • Condensation reactions using DMF as a solvent and triethylamine (TEA) as a catalyst to introduce substituents like benzoyl and amino groups .
  • Esterification under acidic conditions (e.g., ethanol with HCl gas) to stabilize the carboxylate moiety .
  • Purification via recrystallization or column chromatography to achieve >95% purity. Reaction optimization involves adjusting temperature (reflux vs. room temperature) and stoichiometry of reagents like thiophosgene for isothiocyanate formation .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and aromaticity of the thiophene ring .
  • Mass spectrometry (HRMS) for molecular weight confirmation and fragmentation pattern analysis .
  • X-ray crystallography (using SHELXL or WinGX) to resolve bond angles and torsional strain in the benzoyl and methyl groups .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., anisotropic displacement parameters) be resolved for this compound?

  • Methodological Answer :

  • Use SHELXTL or SHELXL for refinement, leveraging restraints for disordered atoms and validating against the IUCr checkCIF database .
  • Compare multiple datasets to distinguish experimental noise from genuine structural anomalies. For example, high-resolution data (d-spacing < 0.8 Å) reduces overfitting risks .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for thiophene derivatives like this compound?

  • Methodological Answer :

  • Comparative functional group substitution : Replace the benzoyl group with nitro or chlorophenyl moieties to assess antibacterial activity shifts (e.g., MIC values against S. aureus decreased from 32 µg/mL to 8 µg/mL with electron-withdrawing groups) .
  • Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2), correlating binding affinity (ΔG) with anti-inflammatory activity .

Q. How can discrepancies in synthetic yields (>30% variation) be systematically addressed?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary solvent polarity (DMF vs. THF), catalyst loading (TEA: 1–5 eq.), and reaction time (2–24 hrs) to identify critical factors via Pareto charts .
  • In-situ monitoring : Use TLC or HPLC to track intermediate formation and minimize side reactions like hydrolysis of the ester group .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodological Answer :

  • DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO-LUMO gaps) and predict reactivity in electrophilic substitution .
  • Molecular dynamics simulations (AMBER force field) to study solvation effects on stability in biological membranes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.